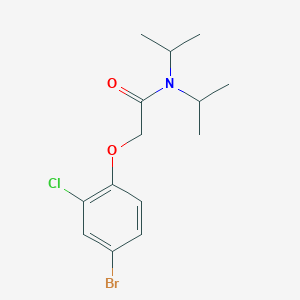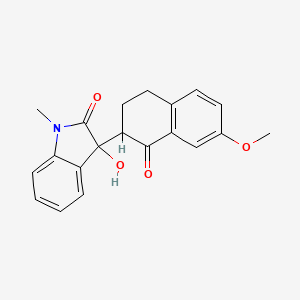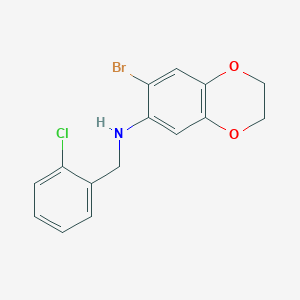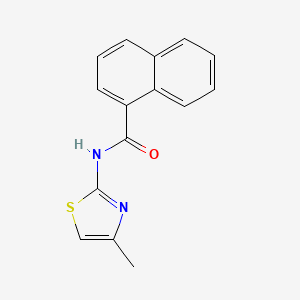
2-(4-bromo-2-chlorophenoxy)-N,N-diisopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N,N-diisopropylacetamide, commonly known as BDC, is a chemical compound that has been studied extensively for its potential applications in scientific research. BDC is a member of the acetamide family of compounds and is often used as a reagent in organic chemistry reactions.
Mécanisme D'action
The mechanism of action of BDC is not well understood. However, it is believed that BDC acts as a nucleophile in organic chemistry reactions, attacking electrophilic centers in other molecules. This makes BDC a useful reagent in many different types of reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BDC. However, studies have shown that BDC is not toxic to cells in vitro at concentrations up to 100 µM. Additionally, BDC has been shown to have low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BDC in lab experiments is its ability to act as a nucleophile in a variety of reactions. Additionally, BDC is relatively easy to synthesize and purify, making it a cost-effective reagent. However, one limitation of using BDC is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Orientations Futures
There are many potential future directions for research involving BDC. One area of interest is the development of new synthetic methods using BDC as a reagent. Additionally, BDC could be used in the synthesis of new pharmaceutical compounds with potential therapeutic applications. Finally, further studies could be conducted to better understand the biochemical and physiological effects of BDC, which could lead to new applications in the field of medicine.
Conclusion:
In conclusion, BDC is a valuable chemical compound with many potential applications in scientific research. Its ability to act as a nucleophile in organic chemistry reactions makes it a useful reagent in many different types of reactions. While there is limited information available on the biochemical and physiological effects of BDC, it has been shown to have low toxicity in animal studies. Future research involving BDC could lead to new synthetic methods and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BDC involves the reaction of 4-bromo-2-chlorophenol with diisopropylamine and acetic anhydride. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified using column chromatography. The yield of the reaction is typically around 70%.
Applications De Recherche Scientifique
BDC has been used in various scientific research applications due to its unique chemical properties. One of the most common uses of BDC is as a reagent in organic chemistry reactions. BDC can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials science compounds.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO2/c1-9(2)17(10(3)4)14(18)8-19-13-6-5-11(15)7-12(13)16/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVUVPAURTGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)COC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N,N-di(propan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1-methyl-1H-indole](/img/structure/B5231005.png)
![1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5231016.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B5231024.png)
![methyl (3-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-1H-indol-1-yl)acetate](/img/structure/B5231041.png)
![4-benzyl-1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperidine](/img/structure/B5231053.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5231062.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5231074.png)
![3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231092.png)



![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)